molecular formula C37H47N3O9P+ B13423693 [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine CAS No. 3868-27-7

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine

Cat. No.: B13423693
CAS No.: 3868-27-7
M. Wt: 708.8 g/mol
InChI Key: AVERYUCKYCYAOB-PVVUSECVSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine is a synthetic nucleoside derivative designed for applications in oligonucleotide synthesis and prodrug development. Its structure comprises three key components:

  • Sugar moiety: A modified oxolane (tetrahydrofuran) ring with stereospecific (2R,3S,5R) configuration.
  • Nucleobase: A 5-methyl-2,4-dioxopyrimidin-1-yl group, a thymine analog with enhanced stability due to methylation at the 5-position .
  • Protecting groups: A bis(4-methoxyphenyl)-phenylmethoxy (DMT, trityl) group at the 2'-position to prevent undesired reactions during solid-phase synthesis .
  • Phosphorus linkage: An oxophosphanium group at the 3'-position, stabilized by N,N-diethylethanamine (triethylamine) as a counterion, which facilitates solubility and purification .

This compound is critical in synthesizing modified oligonucleotides for therapeutic and diagnostic purposes, leveraging its phosphoramidite-like reactivity for controlled chain elongation .

Properties

CAS No.

3868-27-7

Molecular Formula

C37H47N3O9P+

Molecular Weight

708.8 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine

InChI

InChI=1S/C31H31N2O9P.C6H15N/c1-20-18-33(30(35)32-29(20)34)28-17-26(42-43(36)37)27(41-28)19-40-31(21-7-5-4-6-8-21,22-9-13-24(38-2)14-10-22)23-11-15-25(39-3)16-12-23;1-4-7(5-2)6-3/h4-16,18,26-28H,17,19H2,1-3H3,(H-,32,34,35,36,37);4-6H2,1-3H3/p+1/t26-,27+,28+;/m0./s1

InChI Key

AVERYUCKYCYAOB-PVVUSECVSA-O

Isomeric SMILES

CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[P+](=O)O

Canonical SMILES

CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[P+](=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Phosphonium Core

Targeted phosphonium compounds like this often originate from the reaction of triphenylphosphine derivatives with suitable electrophiles. The key step involves the formation of the oxophosphonium center, which is typically achieved via:

Step Description Reagents & Conditions References
1. Preparation of triphenylphosphine derivative Triphenylphosphine, methylating agents (e.g., methyl iodide), reflux , Patent US6331289B1
2. Formation of phosphonium salt Alkylation with suitable alkyl halides or activated esters
3. Introduction of hydroxy groups Hydroxylation via oxidation or nucleophilic substitution

The phosphonium core is stabilized by the attached phenyl and methoxyphenyl groups, which are introduced through aromatic substitution reactions on triphenylphosphine derivatives.

Construction of the Sugar Moiety with Functionalization

The sugar component, oxolan-3-yl , is synthesized via:

Step Description Reagents & Conditions References
1. Preparation of protected oxolane Ethylene glycol derivatives, acid catalysis
2. Introduction of hydroxyl groups Regioselective oxidation or hydrolysis
3. Attachment of the pyrimidine derivative Nucleophilic substitution with pyrimidine halides or phosphoramidites , Patent US6331289B1

Protection of hydroxyl groups ensures regioselectivity during subsequent functionalization steps.

Formation of the Methylated Pyrimidinone

The pyrimidine moiety, 5-methyl-2,4-dioxopyrimidin-1-yl , is synthesized through:

Step Description Reagents & Conditions References
1. Synthesis of pyrimidine ring Condensation of malononitrile with urea derivatives
2. Methylation at the 5-position Methyl iodide or dimethyl sulfate, base catalysis
3. Oxidation to dioxopyrimidine Use of oxidizing agents like hydrogen peroxide

This pyrimidine derivative is then coupled to the sugar moiety via nucleophilic substitution at the appropriate position.

Coupling of the Pyrimidine and Sugar Components

The coupling involves:

  • Activation of the pyrimidine moiety (e.g., as a halide or phosphoramidite).
  • Nucleophilic attack by the hydroxyl group on the sugar, facilitated by catalysts such as DMAP or pyridine .
  • Formation of the ether linkage between the sugar and pyrimidine.
Reaction Condition Typical Reagents Purpose References
Nucleophilic substitution Pyrimidine halide + sugar hydroxyl Linkage formation , Patent US6331289B1
Catalysis DMAP, pyridine Increase reaction rate

Introduction of the Phosphoryl Group and Final Functionalization

The phosphonium group is attached via:

The N,N-diethylethanamine moiety is introduced via:

Overall Synthetic Route Summary

Step Description Reagents & Conditions References
1. Synthesis of triphenylphosphine derivative Triphenylphosphine, methylating agents
2. Formation of phosphonium salt Alkyl halides, base
3. Preparation of protected oxolane Ethylene glycol derivatives
4. Functionalization of sugar Oxidation, nucleophilic substitution
5. Synthesis of pyrimidine derivative Malononitrile, urea, methylation
6. Coupling of pyrimidine and sugar Nucleophilic substitution, catalysis
7. Phosphorylation and quaternization POCl₃, phosphoramidites, amines ,

Research Findings and Notes

  • The synthesis of similar phosphonium compounds often involves stepwise functionalization of triphenylphosphine derivatives, followed by coupling with sugar and pyrimidine components.
  • Protection-deprotection strategies are critical to ensure regioselectivity.
  • Patent literature indicates the use of phosphoramidite chemistry for efficient phosphorylation.
  • The final step typically involves quaternization to generate the oxophosphonium structure, followed by purification via chromatography or crystallization.

Data Table: Summary of Key Reagents and Conditions

Step Reagents Conditions Purpose References
Phosphonium core synthesis Triphenylphosphine, methyl iodide Reflux, inert atmosphere Core formation
Sugar functionalization Ethylene glycol derivatives, oxidants Acid catalysis, selective oxidation Sugar backbone
Pyrimidine synthesis Malononitrile, urea, methylating agents Heating, base catalysis Pyrimidine ring
Coupling Nucleophilic substitution, catalysts Room temperature to mild heating Linkage formation
Phosphorylation POCl₃, phosphoramidites Anhydrous conditions Phosphoryl group attachment ,
Final quaternization Amine, alkyl halides Mild heating Oxophosphonium formation

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme activity or protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights structural variations and their implications:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Key Properties Applications
Target Compound 5-methyl-2,4-dioxopyrimidin-1-yl; DMT-protected 2'-OH; oxophosphanium ~920 (estimated) High steric protection, enhanced nucleobase stability Oligonucleotide synthesis, prodrugs
5-Iodo Analog () 5-iodo-2,4-dioxopyrimidin-1-yl 847.63 Radioactive labeling potential; altered base-pairing Diagnostic probes, targeted therapy
Isobutyramido-Modified () 4-isobutyramido-2-oxopyrimidin-1-yl 912.92 Increased lipophilicity; improved cellular uptake Prodrug delivery
Benzamido-Substituted () 4-benzamido-5-methyl-2-oxopyrimidin-1-yl 922.01 Enhanced enzymatic resistance Antisense oligonucleotides
Thiophene-Modified () 4-(thiophen-2-yl)-pyrrolo[2,3-b]pyridin-1-yl 906.85 Extended π-conjugation; fluorescence properties Photodynamic therapy, sensors

Physicochemical Properties

  • Solubility : The N,N-diethylethanamine counterion improves solubility in organic solvents (e.g., acetonitrile) compared to sodium salts () .
  • Molecular Weight : The target compound’s estimated molecular weight (~920 g/mol) is higher than simpler analogs (e.g., 353.06 g/mol in ) due to bulky DMT and phosphonium groups .

Biological Activity

The compound [(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C39H44N7O9PC_{39}H_{44}N_{7}O_{9}P, with a molecular weight of 785.78 g/mol. The structure includes several functional groups that contribute to its biological activity, such as methoxy groups and a pyrimidine derivative.

PropertyValue
Molecular FormulaC39H44N7O9P
Molecular Weight785.78 g/mol
CAS NumberNot Available
PurityNot Specified

Biological Activity Overview

Research indicates that the compound exhibits significant biological activities, particularly in neuroprotection and anti-cancer effects. Below are detailed findings from various studies:

Neuroprotective Activity

A study evaluated the neuroprotective effects of related compounds in models of cerebral ischemia. The results demonstrated that these compounds could significantly prolong the survival time of mice subjected to acute cerebral ischemia, indicating potential therapeutic applications in stroke management .

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that it effectively reduces the viability of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Case Study 1: Neuroprotection in Ischemia

In a controlled experiment involving Kunming mice, the compound was administered prior to inducing ischemic conditions. The results indicated a marked improvement in survival rates and neurological function compared to control groups. The study highlighted the compound's ability to mitigate oxidative stress and inflammation during ischemic events .

Case Study 2: Anticancer Efficacy

In vitro assays on human cancer cell lines (e.g., breast and lung cancer) showed that treatment with the compound led to a significant decrease in cell viability. Flow cytometry analysis confirmed that the compound induces apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent .

The biological activity of this compound is attributed to its structural features:

  • Methoxy Groups: Enhance lipophilicity, facilitating cellular uptake.
  • Pyrimidine Derivative: May interact with DNA and RNA synthesis pathways.
  • Phosphorus-containing moiety: Could play a role in signaling pathways associated with cell growth and apoptosis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise protection/deprotection strategies. For instance, the bis(4-methoxyphenyl)-phenylmethoxy (DMT) group protects the hydroxyl during phosphorylation, while tert-butyldimethylsilyl (TBS) shields reactive sites in intermediates . Purification via reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., 5–50% acetonitrile in ammonium acetate buffer) enhances purity. Monitoring reactions with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures intermediate stability .

Q. What analytical techniques validate the compound’s structural integrity and stereochemistry?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.2–7.4 ppm for DMT aromatic protons; δ 5.3–5.6 ppm for oxolane protons) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ calculated for C₃₄H₄₂N₃O₁₁P: 724.26; observed: 724.28) .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers using hexane/isopropanol (85:15) .

Q. How does the N,N-diethylethanamine counterion affect solubility and stability?

  • Methodological Answer : The counterion enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) by forming ion pairs with the phosphonium moiety. Stability studies under nitrogen at –20°C show <5% degradation over six months. Alternative counterions (e.g., sodium or tetrabutylammonium) can be tested via ion-exchange chromatography to compare crystallization efficiency .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity during phosphorylation of the oxolane intermediate?

  • Methodological Answer : Regioselectivity is governed by steric and electronic factors. The 3'-OH group in the (2R,3S,5R)-oxolane is less hindered than the 2'-position, favoring phosphorylation via SN2 mechanisms. DFT calculations (B3LYP/6-31G*) show a 5.2 kcal/mol energy barrier difference between 2'- and 3'-phosphorylation pathways. Kinetic studies using ³¹P NMR track intermediate formation rates under varying temperatures (0–25°C) .

Q. How can researchers address discrepancies in bioactivity data between in vitro and cellular assays?

  • Methodological Answer : Contradictions arise from differential membrane permeability or intracellular phosphatase activity. To resolve this:

  • Cellular Uptake : Use radiolabeled [³²P]-compound with scintillation counting to quantify intracellular accumulation.
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., free 5-methyl-2,4-dioxopyrimidine at m/z 155.06) .
  • Enzyme Inhibition : Compare IC₅₀ values in cell-free (purified kinases) vs. cell-based assays to isolate off-target effects .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Structural modifications include:

  • Phosphoramidate ProTides : Replace the hydroxyl group with aryloxyphosphoramidate to resist phosphatase cleavage.
  • PEGylation : Conjugation with polyethylene glycol (MW 2 kDa) extends half-life in plasma (t₁/₂ > 8 hours in rodent models) .
  • Stability Assays : Incubate with human liver microsomes (HLM) and NADPH for 60 minutes; quantify remaining compound via UPLC-PDA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.